![molecular formula C9H11BrN2O3S B5835023 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5835023.png)
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N2-(3-bromophenyl)-N2-(methylsulfonyl)glycinamide is a compound with potential relevance in various fields of chemistry and biology. While specific studies directly addressing this compound were not found, insights can be drawn from research on structurally related compounds, particularly regarding synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of similar sulfonamide compounds involves visible-light-promoted radical reactions starting from bromomethyl phenyl sulfone derivatives. This method provides mild and efficient access to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).
Molecular Structure Analysis
Molecular and crystal structure analyses, often determined by X-ray diffraction, IR, NMR spectroscopy, and quantum chemical calculations, provide insights into the geometry, vibrational frequencies, and chemical shifts of similar compounds. These studies aid in understanding the physical and chemical behaviors of sulfonamides (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Sulfonamides, including those structurally related to N2-(3-bromophenyl)-N2-(methylsulfonyl)glycinamide, participate in various chemical reactions, such as cross-coupling with aryl and alkyl sulfonamides. These reactions are catalyzed by different agents, resulting in N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRLZUOWLIZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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